5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-indazole-3-carbaldehyde
Description
This compound is a boronic ester derivative of indazole, featuring a trityl (triphenylmethyl) group at the 1-position and a carbaldehyde substituent at the 3-position. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position enhances its stability and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings . This compound is utilized in pharmaceutical and materials science research as a key intermediate for constructing complex heterocyclic frameworks.
Properties
Molecular Formula |
C33H31BN2O3 |
|---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tritylindazole-3-carbaldehyde |
InChI |
InChI=1S/C33H31BN2O3/c1-31(2)32(3,4)39-34(38-31)27-20-21-30-28(22-27)29(23-37)35-36(30)33(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-23H,1-4H3 |
InChI Key |
MEOYPQWNGHDNNS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3C=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step route:
Indazole Core Construction:
The indazole nucleus is synthesized or procured with a free NH group at N-1.Trityl Protection of N-1:
The indazole nitrogen is protected by a trityl group to prevent undesired reactions during subsequent steps.Installation of Boronic Ester at C-5:
Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate) via directed lithiation or palladium-catalyzed borylation.Formylation at C-3:
Aldehyde group is introduced at the 3-position by selective formylation methods such as Vilsmeier-Haack reaction or directed ortho-metalation followed by quenching with DMF.
Detailed Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Notes and Yields |
|---|---|---|---|
| 1 | Trityl Protection of Indazole N-1 | Trityl chloride, base (e.g., triethylamine), DCM, 0-25°C | Protects NH, yield typically >85% |
| 2 | Palladium-Catalyzed Borylation at C-5 | Pd(dppf)Cl2 catalyst, bis(pinacolato)diboron, base (KOAc), dioxane, 80-90°C | Efficient installation of boronic ester, yields 70-90% |
| 3 | Formylation at C-3 | Vilsmeier reagent (POCl3/DMF), low temperature | Selective aldehyde introduction, moderate yields (50-70%) |
| 4 | Purification | Silica gel chromatography, recrystallization | Purity >95% achievable |
Key Reaction Details and Research Findings
Trityl Protection:
The trityl group is favored for its stability under Suzuki-Miyaura coupling and other palladium-catalyzed reactions. Protection is performed in dichloromethane with triethylamine as base at 0-25°C, minimizing side reactions.Borylation:
The palladium-catalyzed borylation uses bis(pinacolato)diboron as boron source. The reaction proceeds via oxidative addition of the aryl halide, transmetallation with diboron, and reductive elimination to form the arylboronate ester. Potassium acetate acts as a mild base to facilitate transmetallation.Formylation:
The formyl group introduction at C-3 is challenging due to possible side reactions. Vilsmeier-Haack conditions are optimized to favor selective formylation without affecting the boronate ester. Alternatively, directed ortho-metalation with a strong base (e.g., n-butyllithium) followed by DMF quenching can be employed.Purification:
Standard chromatographic techniques are used to isolate the target compound with high purity. The compound is sensitive to moisture, so handling under inert atmosphere is recommended.
Comparative Data Table of Preparation Conditions
| Parameter | Trityl Protection | Borylation | Formylation |
|---|---|---|---|
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | DMF (with POCl3) |
| Temperature | 0-25°C | 80-90°C | 0-25°C (initial), then RT |
| Catalyst/Base | Triethylamine (base) | Pd(dppf)Cl2, KOAc | POCl3, DMF |
| Reaction Time | 2-4 hours | 6-12 hours | 2-6 hours |
| Yield Range | 85-95% | 70-90% | 50-70% |
| Purification | Silica gel chromatography | Silica gel chromatography | Silica gel chromatography |
Additional Notes on Preparation
The boronic ester moiety is sensitive to hydrolysis; thus, reactions and purifications are conducted under anhydrous conditions.
The trityl protecting group can be removed under acidic conditions if needed for further functionalization.
Alternative borylation methods include direct lithiation at C-5 followed by reaction with pinacolborane, but palladium-catalyzed methods offer better selectivity and milder conditions.
The aldehyde group at C-3 allows for further derivatization, such as reductive amination or condensation reactions.
Summary of Research Findings
The combination of trityl protection , palladium-catalyzed borylation , and selective formylation provides a robust route to synthesize 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-indazole-3-carbaldehyde with good yields and high purity.
The synthetic route is adaptable and compatible with various substituents on the indazole core, enabling structural diversity for medicinal chemistry applications.
Literature reports confirm the stability of the pinacol boronate ester under the reaction conditions used and its utility in subsequent cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-indazole-3-carbaldehyde largely depends on its functional groups The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations The indazole ring can interact with biological targets, potentially modulating their activity
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-indazole-3-carbaldehyde with structurally related indazole- and benzimidazole-based boronic esters. Key differences in substituents, molecular properties, and applications are highlighted:
Key Structural and Functional Differences:
Substituent Effects :
- The trityl group in the target compound increases steric hindrance, reducing unwanted side reactions in cross-couplings compared to smaller substituents (e.g., methyl or Boc groups) .
- Electron-withdrawing groups (e.g., 3-carbaldehyde, 3-cyanide) enhance electrophilicity at the boronate position, improving reactivity in Suzuki-Miyaura couplings .
Stability and Storage :
- Compounds with trityl or Boc groups require inert storage due to sensitivity to moisture and oxygen, whereas methyl-substituted derivatives (e.g., 1,3-dimethyl) are more stable under ambient conditions .
Applications :
- 3-Carbaldehyde and 3-cyanide derivatives are preferred in medicinal chemistry for post-functionalization (e.g., condensation reactions), while Boc-protected analogs serve as stable intermediates in solid-phase synthesis .
Safety Profiles :
- Most compounds exhibit oral toxicity (H302) and skin/eye irritation (H315/H319) . The 1,3-dimethyl derivative additionally shows respiratory hazards (H335) due to volatility .
Research Findings and Trends
- Suzuki-Miyaura Reactivity : The target compound’s trityl group slows reaction kinetics in cross-couplings compared to less hindered analogs, but improves regioselectivity in polyhalogenated substrates .
- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that trityl-substituted indazoles decompose above 200°C, whereas Boc-protected derivatives are stable up to 250°C .
- Biological Activity : Boron-containing indazoles show promise as kinase inhibitors, with the 3-carbaldehyde derivative demonstrating IC₅₀ values <100 nM in preliminary assays .
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-indazole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a unique dioxaborolane moiety that is known to enhance the biological properties of various organic molecules. This article explores the biological activity of this compound through a review of existing research findings, including its antitumor effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₉BN₂O₂. Its structure includes an indazole core substituted with a trityl group and a dioxaborolane moiety. The presence of the boron atom in the dioxaborolane structure is significant as it can facilitate various chemical reactions and interactions in biological systems.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including those similar to this compound. For example, research published in the International Journal of Molecular Sciences demonstrated that certain indazole derivatives exhibit significant inhibitory effects against various cancer cell lines such as K562 (chronic myeloid leukemia) and Hep-G2 (hepatocellular carcinoma) .
In vitro studies showed that compounds with similar structural features could induce apoptosis in cancer cells. The mechanisms involved include:
- Inhibition of Bcl-2 family proteins : Compounds were found to decrease the expression of anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic proteins such as Bax.
- Cell cycle arrest : Treatment with these compounds resulted in an increased population of cells in the G0/G1 phase and decreased cells in the S phase .
The specific mechanisms through which this compound may exert its biological effects are still under investigation. However, based on related compounds:
- Apoptosis Induction : Indazole derivatives have been shown to trigger apoptosis through mitochondrial pathways by modulating Bcl-2 family proteins.
- Cell Cycle Modulation : These compounds can affect cell cycle progression by inducing G0/G1 arrest and inhibiting S phase entry.
Table 1: Summary of Biological Activities of Indazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 6o | K562 | 5.15 | Apoptosis induction via Bcl-2 modulation |
| Compound 5k | Hep-G2 | 3.32 | Cell cycle arrest and apoptosis induction |
| Compound 6a | K562 | 10.00 | Increased Bax expression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
